4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine
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Description
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through various strategies. For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic hydrazines can yield 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines without the need for an external base, leading to exclusive hydrazone formation followed by cyclization at elevated temperatures . Additionally, the synthesis of related compounds, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, involves a rational two-step synthesis from commercially available precursors . These methods highlight the versatility and selectivity in synthesizing substituted pyrazolo[3,4-d]pyrimidines.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines and their derivatives can be characterized using various spectroscopic techniques. For example, compounds like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have been characterized by FT-IR, FT-Raman, multinuclear NMR, single-crystal X-ray diffraction, mass spectrometry, and elemental analyses . These techniques provide detailed information about the molecular structure, including the nature of substituents and their positions on the pyrimidine ring.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, which can lead to the formation of functionally diverse derivatives. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces a selectively 4-substituted product . These reactions are crucial for the modification of the core structure to obtain compounds with desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure and substituents. For example, the presence of a bromine atom in the para position of the N1 side chain phenyl ring is important for the interaction with certain biological targets, as seen in the case of compounds active against the Bcr-Abl T315I mutant . Additionally, the introduction of substituents can affect the solubility, thermal stability, and emission properties of these compounds, as observed in mixed-valence copper(I,II) complexes with pyrazolyl-pyrimidines .
Scientific Research Applications
-
Pharmaceutical Synthesis
- 4-Bromo-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
- The methods of application or experimental procedures were not specified in the source .
- The outcomes obtained were not quantitatively specified in the source .
-
Synthesis of 1,4’-bipyrazoles
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-chloropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-2-12-13(3-5)7-1-6(9)10-4-11-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFRQSAFKUZCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649993 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
CAS RN |
957035-29-9 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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